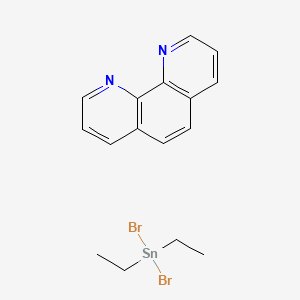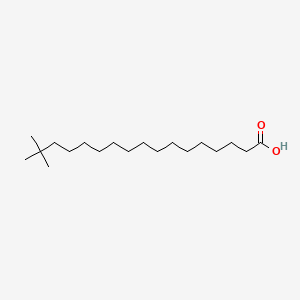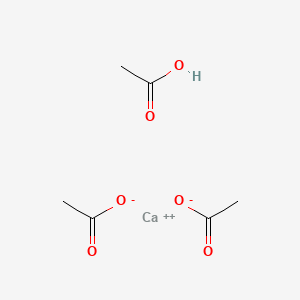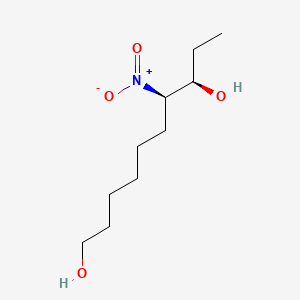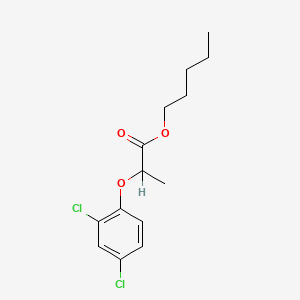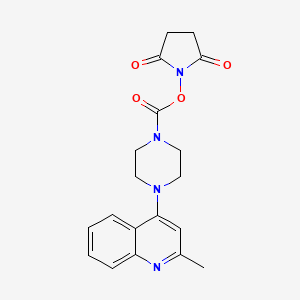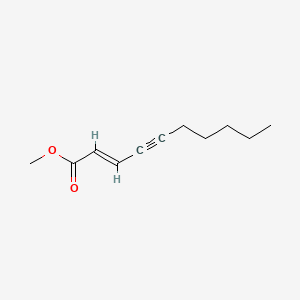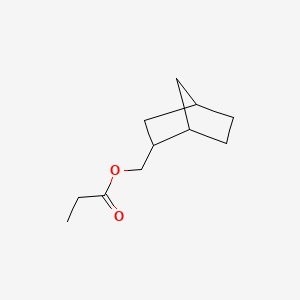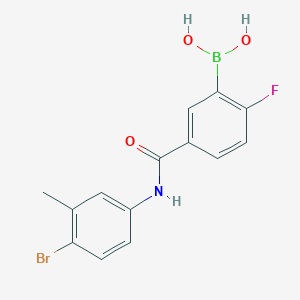
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is an organic compound that features a boronic acid group attached to a fluorobenzene ring, which is further substituted with a bromo-methylphenylcarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 3-methylphenylamine, is brominated using bromine in the presence of a catalyst to yield 4-bromo-3-methylphenylamine.
Carbamoylation: The brominated product is then reacted with phosgene or a similar carbamoylating agent to form 4-bromo-3-methylphenylcarbamoyl chloride.
Coupling Reaction: The carbamoyl chloride is coupled with 2-fluorobenzeneboronic acid under Suzuki-Miyaura cross-coupling conditions, typically using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 5-(3-Methylphenylcarbamoyl)-2-fluorobenzeneboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The fluorobenzene ring and carbamoyl group contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-methylbenzoic acid
- 2-Fluorobenzeneboronic acid
- 4-Bromo-3-methylphenylcarbamoyl chloride
Uniqueness
5-(4-Bromo-3-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a boronic acid group and a fluorobenzene ring allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H12BBrFNO3 |
|---|---|
Peso molecular |
351.97 g/mol |
Nombre IUPAC |
[5-[(4-bromo-3-methylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BBrFNO3/c1-8-6-10(3-4-12(8)16)18-14(19)9-2-5-13(17)11(7-9)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
Clave InChI |
ONDWTWIQDWLZLY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)Br)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


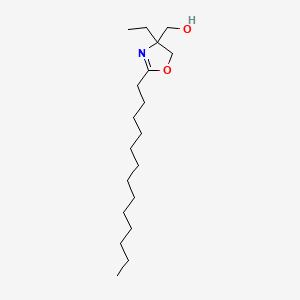
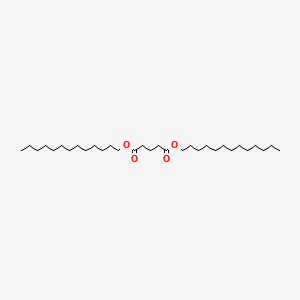
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
